1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one
Description
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine moiety and a 2,3-dimethylphenoxy-propan-1-one side chain. This structure combines aromatic, nitrogen-rich rings with a flexible alkyl chain, making it a candidate for targeting proteins with hydrophobic and hydrophilic binding pockets.
The triazolopyridazine scaffold is known for its ability to engage in π-π stacking and hydrogen bonding, critical for binding to bromodomains. The piperazine linker enhances solubility and provides conformational flexibility, while the 2,3-dimethylphenoxy group may contribute to improved metabolic stability and target affinity compared to simpler aromatic substituents .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-5-4-6-17(15(14)2)28-16(3)20(27)25-11-9-24(10-12-25)19-8-7-18-22-21-13-26(18)23-19/h4-8,13,16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJNEAOWNUXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one exhibits significant biological activity that has been explored in various studies. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- C : 18
- H : 21
- N : 5
- O : 2
Structural Features
The compound features a triazolo-pyridazine moiety linked to a piperazine ring and a dimethylphenoxy group. This unique structure is believed to contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of triazolo-pyridazine compounds possess notable antibacterial properties. For instance, related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 16 to 64 µg/mL against common bacterial strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1a | 32 | Staphylococcus aureus |
| 2e | 16 | Escherichia coli |
Antifungal Activity
In addition to antibacterial effects, triazolo derivatives have demonstrated antifungal activity. Compounds with similar structural characteristics exhibited antifungal effects against various fungi, although specific data for the compound is limited.
Anticancer Potential
Emerging research suggests that triazolo-pyridazine compounds may also exhibit anticancer properties. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that triazolo derivatives may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors or other targets involved in cellular signaling.
Study on Antibacterial Efficacy
A study published in Molecules evaluated various triazolo-pyridazine derivatives for their antibacterial activity. Among the tested compounds, those with electron-donating groups exhibited enhanced activity due to improved interactions with bacterial targets .
Anticancer Research
In a separate investigation, derivatives similar to the compound were tested against several cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in BET Inhibition
Key Compound: AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
- Structural Similarities : Both compounds share the triazolopyridazine-piperazine core.
- Key Differences: AZD5153 includes a methoxy group on the triazolopyridazine and a piperazin-2-one moiety, whereas the target compound substitutes a 2,3-dimethylphenoxy-propan-1-one chain.
- Pharmacological Data :
| Parameter | Target Compound | AZD5153 |
|---|---|---|
| BRD4 IC₅₀ (nM) | N/A | 0.75 |
| Cellular Potency | N/A | 0.5–5 nM |
| Oral Bioavailability | N/A | >50% |
AZD5153 demonstrates nanomolar potency due to bivalent binding to BRD4, a feature enabled by its extended linker. The target compound’s 2,3-dimethylphenoxy group may enhance lipophilicity but could reduce solubility compared to AZD5153’s methoxy-piperazinone design .
Piperazine-Linked Triazolopyridazine Derivatives
Imp. B(BP) : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
Imp. C(BP) : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride
- Structural Comparison :
- Both impurities retain the triazolopyridine core but differ in regiochemistry (triazolo[4,3-a]pyridine vs. triazolo[4,3-b]pyridazine).
- The target compound’s piperazine is directly fused to the triazolopyridazine, whereas these derivatives use a propyl linker.
- Chlorophenyl substituents in Imp. C(BP) suggest a focus on halogen bonding, contrasting with the dimethylphenoxy group in the target compound .
Isomerization and Stability Considerations
Compounds from (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines) undergo isomerization under varying conditions.
- Triazolo[4,3-b]pyridazine (target compound) vs.
Research Findings and Unresolved Questions
- Target Compound: No direct in vitro or in vivo data are available in the provided evidence.
- AZD5153 : Achieved clinical success due to its bivalent binding and optimized pharmacokinetics, providing a benchmark for similar compounds .
- Knowledge Gaps: Impact of 2,3-dimethylphenoxy substitution on off-target effects. Comparative metabolic stability of triazolopyridazine vs. triazolopyridine cores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
